![molecular formula C13H13N5 B3054127 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 58347-29-8](/img/structure/B3054127.png)
7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C13H13N5 . It is a powder in physical form .
Synthesis Analysis
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor . The synthesis involves a three-step reaction starting with this compound . The method provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis
The molecular structure of 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be found in various chemical databases .Chemical Reactions Analysis
The compound has been used in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives . It has also been used in the synthesis of dioxopyrrolidindolinylamio-pyrazolo-pyrimidines and dioxoisoindolin-pyrazolo-pyrimidines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.28 . It has a melting point of 189-190 degrees Celsius . The InChI code for the compound is 1S/C13H13N5/c1-9-7-12(17-14)18-13(16-9)11(8-15-18)10-5-3-2-4-6-10/h2-8,16-17H,1,14H2 .Scientific Research Applications
Ruthenium (II)-Hmtpo Complexes
7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine serves as a valuable reactant in the synthesis of ruthenium (II)-Hmtpo complexes. These complexes find applications in catalysis, materials science, and coordination chemistry. Researchers explore their potential as catalysts for various chemical transformations due to their unique electronic properties and ligand behavior .
Dihydroorotate Dehydrogenase Inhibitors with Antimalarial Activity
The compound has been investigated as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. DHODH inhibitors are of interest in antimalarial drug development. By disrupting pyrimidine synthesis in the parasite, they hinder its growth and survival .
Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
Researchers have utilized 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in the Vilsmeier reaction. This reaction allows the introduction of formyl groups into various aromatic compounds. The resulting products have applications in organic synthesis, pharmaceuticals, and materials science .
Pharmacological Activity via Binding to HIV TAR RNA
The compound has been studied for its interaction with HIV TAR RNA (trans-activation response element RNA). TAR RNA plays a crucial role in HIV gene expression. Investigating the binding affinity of this compound to TAR RNA sheds light on potential therapeutic strategies for HIV treatment .
Space Charge Layer Studies in Silver Bromide Microcrystals
Interestingly, 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been used as an additive to study the space charge layer in silver bromide microcrystals. Understanding charge distribution and surface properties is essential for materials science and imaging applications .
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Beyond specific applications, this compound serves as a precursor for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. Researchers have explored its reactivity in constructing novel heterocyclic structures with diverse properties .
Mechanism of Action
Target of Action
The primary targets of 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds to which this molecule belongs, have shown diverse spectrum of biological activities
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidine class have shown potential for anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral activities .
properties
IUPAC Name |
(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-7-12(17-14)18-13(16-9)11(8-15-18)10-5-3-2-4-6-10/h2-8,17H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHAUCFCUSLQEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365409 | |
Record name | 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58347-29-8 | |
Record name | 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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